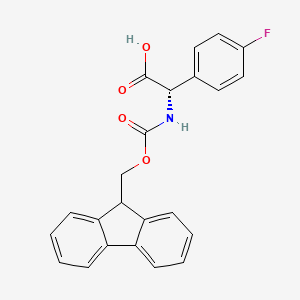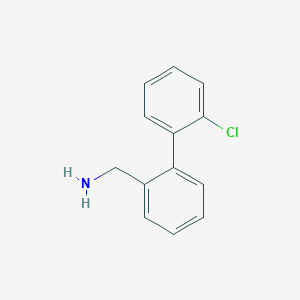
1-(Bromomethyl)-4-ethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Bromomethyl)-4-ethylcyclohexane” is a type of organic compound known as an alkyl halide. It contains a bromomethyl group (-CH2Br) attached to the first carbon of a cyclohexane ring, and an ethyl group (-CH2CH3) attached to the fourth carbon of the same ring .
Synthesis Analysis
While specific synthesis methods for “1-(Bromomethyl)-4-ethylcyclohexane” are not available, similar compounds are often synthesized through halogenation reactions. For example, bromination of a methyl group can be achieved using bromine (Br2) and a catalyst . Another method involves a substitution reaction with a bromine source .Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-4-ethylcyclohexane” would consist of a six-membered cyclohexane ring with a bromomethyl group and an ethyl group attached to it .Chemical Reactions Analysis
Alkyl halides like “1-(Bromomethyl)-4-ethylcyclohexane” can undergo various types of reactions including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethyl)-4-ethylcyclohexane” would depend on its molecular structure. Alkyl halides generally have higher boiling points than their corresponding alkanes due to the polar nature of the carbon-halogen bond .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
81472-31-3 |
|---|---|
Molecular Formula |
C9H17Br |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
GTTAKDFRWSHWKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



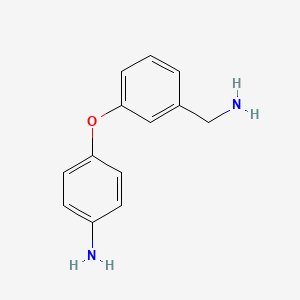

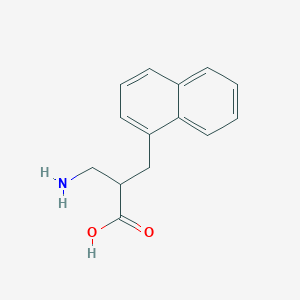
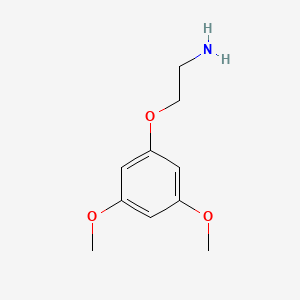

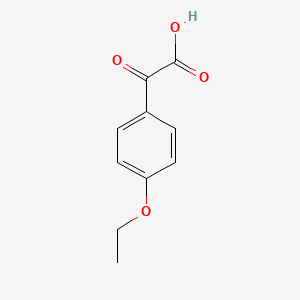
![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)
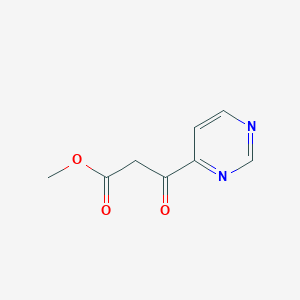

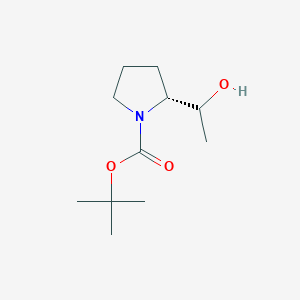
![1,1-Dimethylethyl [(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)
